1,3,5-Trichloro-2-(chloromethyl)benzene

Description

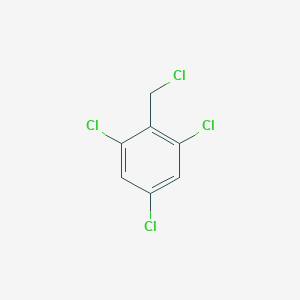

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQRKFOZZUIMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892072 | |

| Record name | 2,4,6-Trichlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17293-03-7, 1344-32-7 | |

| Record name | 1,3,5-Trichloro-2-(chloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17293-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, trichloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, trichloro(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trichloro-2-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y97S5CBLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3,5-Trichloro-2-(chloromethyl)benzene CAS 17293-03-7 properties

An In-Depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene

Introduction

This compound, registered under CAS number 17293-03-7, is a polychlorinated aromatic hydrocarbon.[1][2] This class of compounds is of significant interest to researchers in organic synthesis, materials science, and drug development due to the unique chemical reactivity imparted by the multiple chlorine substituents. The presence of both aromatic and benzylic chlorine atoms offers distinct sites for nucleophilic substitution and further functionalization.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core physicochemical properties, provides insights into its chemical behavior, outlines safety and handling protocols, and presents a plausible synthetic workflow. The information is synthesized from authoritative chemical databases and supplier technical sheets to ensure scientific integrity and practical utility.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is known by several synonyms, which can be critical when searching literature and databases.

| Identifier | Value | Source |

| CAS Registry Number | 17293-03-7 | [1] |

| Molecular Formula | C₇H₄Cl₄ | [1][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4,6-Trichlorobenzyl chloride; Benzene, 1,3,5-trichloro-2-(chloromethyl)-; Toluene, α,2,4,6-tetrachloro- | [1][2] |

| InChI | InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | [1] |

| InChIKey | NJQRKFOZZUIMGW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | [3] |

Below is a diagram illustrating the chemical structure, highlighting the substitution pattern on the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, including its solubility, stability, and reactivity. The high degree of chlorination in this molecule significantly influences these characteristics.

| Property | Value | Notes | Source |

| Molecular Weight | 229.9 g/mol | [3][4] | |

| Physical Form | Solid, Semi-solid, or liquid | Appearance depends on purity and ambient temperature. May appear as a colorless to pale yellow substance. | [2] |

| Boiling Point | 123-126 °C | At a pressure of 8 Torr. | [1][5] |

| 279.7 °C | Predicted at standard pressure. | [3] | |

| Density | 1.502 ± 0.06 g/cm³ | Predicted value. | [5] |

| Solubility | Low solubility in water; Soluble in organic solvents. | The nonpolar, highly chlorinated structure limits aqueous solubility. | [2] |

| Storage Temperature | Room temperature, under inert atmosphere. | Recommended to maintain stability and prevent degradation. |

Reactivity and Potential Applications

This compound serves as a versatile intermediate in organic synthesis.[2] The key to its utility lies in the differential reactivity of its chlorine atoms.

-

Benzylic Chlorination Site: The chloromethyl group (-CH₂Cl) is a primary benzylic halide. This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂) by reaction with appropriate nucleophiles. This reactivity is fundamental for building more complex molecular architectures.

-

Aromatic Chlorination Sites: The chlorine atoms attached directly to the benzene ring are relatively unreactive towards typical nucleophilic substitution unless under harsh conditions or via specialized mechanisms (e.g., SₙAr). Their presence, however, significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This can direct the course of electrophilic aromatic substitution reactions, should they be forced.

Due to its chemical nature, this compound is primarily used as an intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals, agrochemicals, and specialty materials.[2] Some related chlorinated compounds have been investigated for their biological activities, including potential use in cancer therapy by inhibiting protein synthesis.[2][3]

Illustrative Synthetic Workflow

Generalized Protocol: Photochlorination of 1,3,5-Trichlorotoluene

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas scrubber (e.g., a sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct.

-

Charging the Reactor: The flask is charged with 1,3,5-trichlorotoluene and an inert solvent like carbon tetrachloride.

-

Initiation: The mixture is heated to a gentle reflux. A UV lamp is positioned to irradiate the flask, initiating the radical reaction.

-

Chlorination: Chlorine gas is bubbled through the stirring, refluxing mixture at a controlled rate. The reaction is monitored by observing the consumption of the yellow-green chlorine gas and by analytical methods like GC-MS to track the conversion of the starting material.

-

Workup and Purification: Once the desired conversion is achieved, the chlorine gas flow and UV lamp are turned off. The mixture is cooled and purged with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl. The solvent is removed under reduced pressure (rotary evaporation). The crude product is then purified, typically by vacuum distillation, to isolate the target compound, this compound.

The following diagram illustrates this general experimental workflow.

Caption: General workflow for synthesis and purification.

Safety, Handling, and Toxicological Profile

Working with polychlorinated compounds requires strict adherence to safety protocols. These substances can be irritating and may pose long-term health risks.

-

Hazard Identification: This compound is irritating to the skin, eyes, and respiratory system.[6] Specific GHS hazard statements for related compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Due to its chlorinated nature, it may exhibit toxicity and environmental persistence.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]

-

Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Ensure containers are well-sealed to prevent leakage.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

ChemBK. (2024). 1,3,5-trichloro-2-methyl-benzene. ChemBK. [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). This compound | C7H4Cl4 | CID 14939. National Center for Biotechnology Information. [Link]

-

CPAchem. (2024). Safety data sheet. CPAchem. [Link]

- Singh, B., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

-

PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene | C7H2Cl6 | CID 14434857. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CAS 17293-03-7: this compound [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C7H4Cl4 | CID 14939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17293-03-7 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trichloro-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile Chemical Intermediate

1,3,5-Trichloro-2-(chloromethyl)benzene is a polychlorinated aromatic compound that, due to its unique substitution pattern, offers a distinct reactivity profile. The presence of three chlorine atoms on the benzene ring, coupled with a reactive chloromethyl group, makes this molecule a valuable intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and safe handling. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical is fundamental to its application in a laboratory or industrial setting. This section details the key physicochemical parameters of this compound.

| Property | Value | Source(s) |

| CAS Number | 17293-03-7 | [1][2] |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 123-126 °C at 8 Torr | [4] |

| Density (predicted) | 1.502 ± 0.06 g/cm³ | [4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents. | [1] |

Note: The physical state (liquid or solid) at ambient temperature can depend on the purity of the substance.

Synthesis and Purification

The primary synthetic route to this compound involves the chlorination of a substituted toluene derivative. The choice of starting material and reaction conditions is critical to achieving a good yield and purity of the desired product.

Synthetic Pathway: Photochlorination of 2,4,6-Trichlorotoluene

A common laboratory-scale synthesis involves the free-radical photochlorination of 2,4,6-trichlorotoluene. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from 2,4,6-trichlorotoluene is outlined below. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Materials:

-

2,4,6-Trichlorotoluene

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

UV lamp (mercury vapor lamp)

Procedure:

-

Dissolve 2,4,6-trichlorotoluene in an appropriate volume of the inert solvent in a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

-

Protect the reaction from moisture using a drying tube on the condenser outlet.

-

Initiate stirring and begin bubbling a slow stream of chlorine gas through the solution.

-

Irradiate the flask with a UV lamp to initiate the free-radical chain reaction.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the desired level of conversion is achieved, stop the chlorine flow and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any remaining chlorine gas and hydrogen chloride byproduct.

-

The crude product can then be purified.

Purification Strategies

Purification of the crude product is essential to remove unreacted starting material, over-chlorinated byproducts, and other impurities.

Vacuum Distillation:

Given the relatively high boiling point of this compound, vacuum distillation is the preferred method for purification. This technique allows for distillation at a lower temperature, preventing thermal decomposition of the product. The fraction collected at 123-126 °C under a vacuum of 8 Torr will contain the purified product.[4]

Recrystallization:

If the product is a solid at room temperature, recrystallization can be an effective purification method.[5][6]

General Recrystallization Protocol:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum.

Figure 2: General experimental workflow for synthesis and purification.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The two benzylic protons of the chloromethyl group will also appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom (typically δ 4.5-5.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon of the chloromethyl group will appear in the aliphatic region (typically δ 40-50 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm. The carbons directly attached to chlorine atoms will be shifted downfield.

IR (Infrared) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹

-

C-H stretch (aliphatic, CH₂Cl): ~2960 and 2870 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 228, considering the most abundant isotopes of chlorine). A characteristic isotopic pattern for four chlorine atoms will be observed for the molecular ion and any chlorine-containing fragments.[7] Common fragmentation pathways would involve the loss of a chlorine atom or the chloromethyl group.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its chlorine substituents. The chlorine atom of the chloromethyl group is a benzylic halide, which is significantly more reactive towards nucleophilic substitution than the chlorine atoms attached directly to the aromatic ring (aryl halides). This allows for selective functionalization of the chloromethyl group while leaving the trichlorinated benzene ring intact for subsequent transformations.

This reactivity profile makes this compound a valuable building block in the synthesis of various pharmaceutical compounds.[8]

Figure 3: Reactivity and application logic of this compound.

While specific examples of blockbuster drugs derived directly from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of biologically active molecules. Its utility as a precursor for more complex building blocks is a key application. For instance, related trichloromethyl-substituted benzenes are used in the synthesis of intermediates for pharmaceuticals.[9]

Safety and Handling

As a polychlorinated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

Irritant: May cause irritation to the skin, eyes, and respiratory system.[10]

-

Toxicity: While specific toxicity data is limited, related chlorinated compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical intermediate with a valuable and distinct reactivity profile. Its selective reactivity allows for the targeted modification of the chloromethyl group, making it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures is essential for its effective and responsible use in research and development. While publicly available experimental data for this specific compound is somewhat limited, the information provided in this guide, based on its chemical structure and data from analogous compounds, serves as a valuable resource for scientists and researchers.

References

-

ChemBK. (2024, April 9). 1,3,5-trichloro-2-methyl-benzene. Retrieved from [Link]

- Google Patents. (1967). Trichloromethylation of chlorosubstituted benzenes. (U.S. Patent No. 3,297,771A).

- Singh, R. P., & Singh, R. D. (1999). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 58(11), 891-894.

-

PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. Retrieved from [Link]

-

Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trichloro-2-(trichloromethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,5-Trichlorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. Retrieved from [Link]

- Patel, R. J., & Patel, H. V. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100133.

-

Chemchart. (n.d.). This compound (17293-03-7). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Eastern Michigan University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

WIPO. (2015). Method for the preparation of trichloromethyl-group-substituted benzene. (WO2015035937A1). Retrieved from [Link]

-

ResearchGate. (2024). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Retrieved from [Link]

- Google Patents. (1983). Process for producing 1,3,5-trichlorobenzene. (U.S. Patent No. 4,368,340A).

- Google Patents. (1998). Method of making trichloromethoxybenzene. (U.S. Patent No. 5,773,668A).

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Beilstein Journals. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

OSTI.GOV. (2018). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 1,3,5-trichloro-2,4,6-trimethyl-. Retrieved from [Link]

-

PubMed. (2000). 1,3,5-Tris(chloromethyl)benzene. Retrieved from [Link]

-

PubMed. (2008). 1,3,5-Trichloro-2-methoxy-benzene. Retrieved from [Link]

- Google Patents. (2017). Method for the preparation of trichloromethyl-group-substituted benzene. (U.S. Patent No. 9,556,090B2).

-

ResearchGate. (2019). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

Sources

- 1. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 2. This compound | C7H4Cl4 | CID 14939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17293-03-7 [sigmaaldrich.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 1,3,5-trichloro-2-(trichloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. article.sapub.org [article.sapub.org]

- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 10. US3297771A - Trichloromethylation of chlorosubstituted benzenes - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene: Chemical Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trichloro-2-(chloromethyl)benzene, a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. This document details the chemical structure, proposes a viable synthetic pathway, and outlines key analytical methodologies for its characterization and quantification. A thorough discussion of the compound's reactivity and essential safety and handling protocols is also included to ensure its safe and effective use in a laboratory setting.

Introduction

This compound is a polychlorinated aromatic compound featuring a benzyl chloride moiety. The presence of multiple chlorine atoms on the benzene ring, in addition to the reactive chloromethyl group, imparts unique chemical and physical properties to the molecule. These characteristics make it a potentially valuable intermediate in the synthesis of complex organic molecules. The symmetrically substituted benzene ring provides a rigid scaffold, while the benzylic chloride functionality serves as a versatile handle for a variety of nucleophilic substitution reactions. Understanding the synthesis, structure, and analytical profile of this compound is crucial for its application in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a chloromethyl group at position 2.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₄ | |

| Molecular Weight | 229.92 g/mol | |

| CAS Number | 17293-03-7 | |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like ether and alcohol, and slightly soluble in water.[1] | Inferred from related compounds |

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the free-radical side-chain chlorination of its precursor, 1,3,5-trichloro-2-methylbenzene (also known as 2,4,6-trichlorotoluene). This reaction is typically initiated by UV light or a radical initiator.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Preparation of the Precursor: 1,3,5-trichloro-2-methylbenzene can be synthesized via the chlorination of toluene in the presence of a Lewis acid catalyst, followed by isomerization and purification to isolate the desired isomer.[2]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, a gas inlet, a magnetic stirrer, and a light source (if using UV initiation), dissolve 1,3,5-trichloro-2-methylbenzene in a suitable inert solvent such as carbon tetrachloride.

-

Initiation:

-

UV Initiation: Irradiate the reaction mixture with a UV lamp.

-

Chemical Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

-

-

Chlorination: Slowly bubble chlorine gas through the solution while maintaining a gentle reflux. The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete (as determined by GC analysis), stop the chlorine flow and turn off the initiator source. Allow the mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any dissolved HCl and excess chlorine.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Methodologies

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of this compound.

Caption: Comprehensive analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a singlet for the two benzylic protons of the chloromethyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The benzylic carbon will appear at a characteristic chemical shift, and the aromatic carbons will show distinct signals based on their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the chloromethyl group, C=C stretching of the aromatic ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern. The mass spectrum will show the molecular ion peak and characteristic isotopic peaks due to the presence of four chlorine atoms. Fragmentation will likely involve the loss of a chlorine atom and the chloromethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the separation, identification, and quantification of this compound in complex mixtures.[3]

GC-MS Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 50-300 amu).

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantification can be performed using an internal or external standard method.

Reactivity and Applications

The reactivity of this compound is dominated by the benzylic chloride group. This functional group is a good leaving group and is susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible depending on the reaction conditions). This allows for the introduction of a variety of functional groups at the benzylic position, making it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Safety and Handling

Personal Protective Equipment (PPE)

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is essential.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

Handling and Storage

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

All handling should be performed in a chemical fume hood.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a synthetically accessible and potentially useful building block for organic synthesis. Its characterization requires a suite of modern analytical techniques, with GC-MS being particularly powerful for its identification and quantification. Due to its potential toxicity, strict adherence to safety protocols is paramount when handling this compound. This guide provides the foundational knowledge for researchers and scientists to safely synthesize, analyze, and utilize this compound in their research endeavors.

References

-

ChemBK. 1,3,5-trichloro-2-methyl-benzene. Available from: [Link]

-

REWE Group. Chlorobenzes and -toluenes. Available from: [Link]

-

U.S. Environmental Protection Agency. Research and Development Health and Environmental Effects Document For Selected Chlorinated Toluenes. Available from: [Link]

-

International Agency for Research on Cancer. α-Chlorinated toluenes and benzoyl chloride. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon, France: IARC; 1999. Available from: [Link]

-

Chainet, F., Thomas, M., & Lemaire, E. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available from: [Link]

- Singh, T., et al. A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Journal of Scientific & Industrial Research. 2004;63:663-667.

-

Ecolink. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. 2023. Available from: [Link]

-

European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

- Anyakudo, F., Adams, E., & Van Schepdael, A. Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS.

-

FILK Freiberg Institute. Chlorinated benzenes and toluenes. Available from: [Link]

-

NIST. Benzyl chloride. In: NIST Chemistry WebBook. Available from: [Link]

- Martínez, M., et al. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Liquid Chromatography & Related Technologies. 2007;30(13):1935-1947.

- Sun, T., Cao, L., & Jia, J. Novel Activated Carbon Fiber Solid-Phase Microextraction for Determination of Benzyl Chloride and Related Compounds in Water by Gas Chromatography–Mass Spectrometry.

-

American Industrial Hygiene Association. Hygienic Guide Series: Chlorodiphenyls. Toxic Docs. Available from: [Link]

-

Olin Chlor Alkali. Chlorinated Solvents Product Stewardship Manual. Available from: [Link]

-

European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

-

AFIRM Group. Chlorinated Benzenes and Toluenes. Available from: [Link]

-

MassBank. Benzyl chloride. Available from: [Link]

- Wang, Y., et al. New polychlorinated bibenzyls from Rhododendron minutiflorum.

-

U.S. Environmental Protection Agency. Direct Interface GC/MS Method. Available from: [Link]

- Al-Amri, A. M. A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. Journal of Analytical Toxicology. 2002;26(2):81-85.

- Gholivand, K., & Yamini, Y. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. E-Journal of Chemistry. 2009;6(S1):S437-S442.

- Google Patents.

-

ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Available from: [Link]

-

Grokipedia. Trichlorotoluene. Available from: [Link]

- Hasan, M., & Tsonis, C. P. Structural characterization of polybenzyls by high field 13C-NMR spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry. 1984;22(6):1349-1362.

- Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. 2000.

- Khoshnavazi, R., Bahrami, L., & Havasi, F. Organic–inorganic hybrid polyoxometalate and its graphene oxide-Fe3O4 nanocomposite, synthesis, characterization and their applications as nanocatalysts for the Knoevenagel condensation and the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. RSC advances. 2016;6(106):104845-104857.

-

Doubtnut. BY SIDE CHAIN CHLORINATION FOLLOWED BY HYDROLYSIS. YouTube. 2020. Available from: [Link]

-

Wikipedia. Trichlorotoluene. Available from: [Link]

-

Wikipedia. 1,3,5-Trichlorobenzene. Available from: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 1,3,5-Trichloro-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene, also known by its synonym 2,4,6-trichlorobenzyl chloride, is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄. Its structure, featuring a benzene ring heavily substituted with electron-withdrawing chlorine atoms and a chloromethyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise characterization of this molecule is paramount for ensuring the purity and identity of synthetic intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, alongside practical, field-proven protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired NMR spectra for this compound in publicly accessible databases, this guide presents predicted spectral data. These predictions are grounded in established principles of NMR spectroscopy and comparison with structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl (Benzylic Protons) |

| ~ 7.4 - 7.6 | Singlet | 2H | Ar-H (Aromatic Protons) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 43 - 46 | -CH₂Cl (Benzylic Carbon) |

| ~ 130 - 132 | Ar-C-H |

| ~ 135 - 137 | Ar-C-Cl |

| ~ 138 - 140 | Ar-C-CH₂Cl |

Interpretation of NMR Spectra

A thorough understanding of the molecular structure allows for a confident interpretation of the predicted NMR data.

¹H NMR Spectrum Analysis

The two aromatic protons are chemically equivalent due to the symmetry of the 1,3,5-trichloro substitution pattern relative to the chloromethyl group. Consequently, they are expected to appear as a single, sharp singlet. The significant downfield shift (predicted around 7.4-7.6 ppm) is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the three chlorine substituents.[1][2]

The two benzylic protons of the chloromethyl group are also chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Their chemical shift, predicted to be in the range of 4.8-5.0 ppm, is influenced by the electronegativity of the adjacent chlorine atom and the deshielding effect of the aromatic ring.[3][4]

¹³C NMR Spectrum Analysis

The four distinct signals in the predicted ¹³C NMR spectrum correspond to the benzylic carbon, the two aromatic carbons bearing hydrogen, the three aromatic carbons bearing chlorine (which are chemically equivalent), and the aromatic carbon attached to the chloromethyl group. The chemical shift of the benzylic carbon is influenced by the attached chlorine atom. The aromatic carbons are found in the typical downfield region for sp² hybridized carbons, with their specific shifts influenced by the attached substituents.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following protocols are recommended.

Sample Preparation

-

Solvent Selection : A deuterated solvent that can dissolve the compound is essential. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar to moderately polar aromatic compounds.

-

Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional) : For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion) should be used.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay : A delay of 1-2 seconds between scans is usually adequate.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate for ¹H NMR.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Number of Scans : A larger number of scans (e.g., 128 or more) will likely be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width : A spectral width of around 200-220 ppm is standard for ¹³C NMR.

-

-

Data Processing : The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correction should be applied to obtain the final spectrum.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation, grounded in fundamental NMR principles, serves as a valuable resource for the structural verification of this important synthetic intermediate. The provided experimental protocols offer a robust framework for acquiring high-quality NMR data, ensuring accuracy and reliability in research and development settings.

References

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Polychlorinated Aromatics

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene

Chlorinated aromatic hydrocarbons represent a class of compounds with significant industrial history and environmental persistence. Their analysis is critical for applications ranging from environmental monitoring and toxicological studies to quality control in chemical synthesis. This compound (C₇H₄Cl₄) is a polychlorinated, substituted toluene derivative. Its structure, featuring both aromatic and aliphatic chlorine atoms, presents a unique and illustrative case for mass spectrometry analysis. Understanding its ionization and fragmentation behavior is essential for its unambiguous identification and quantification.

This guide provides a comprehensive technical overview of the analytical approach to this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will delve into the foundational principles governing its fragmentation, propose a detailed fragmentation pathway, outline a robust analytical protocol, and provide the scientific rationale behind each experimental choice, empowering researchers to develop and validate their own analytical methods.

Physicochemical Characteristics and Structural Foundation

A thorough analysis begins with a fundamental understanding of the analyte's properties. These details are crucial for method development, particularly for chromatographic separation and mass spectrometric detection.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Average Molecular Weight | 229.92 g/mol | [1] |

| Monoisotopic Mass | 227.9070 Da | Calculated |

| CAS Number | 17293-03-7 | [1] |

| Structure | This compound | [1] |

| Physical Form | Solid or Semi-solid or liquid | [1] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Core Principles: Mass Spectrometry of Polychlorinated Compounds

Electron Ionization (EI) is the method of choice for this class of compounds due to their volatility and the reproducible, library-searchable spectra it generates.[2] The process involves bombarding the gas-phase molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[3]

The Chlorine Isotope Pattern: A Definitive Signature

A critical aspect of analyzing chlorinated compounds is the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), approximately a 3:1 ratio.[3] This gives rise to a characteristic multi-peak cluster for any chlorine-containing ion. For a fragment with 'n' chlorine atoms, the resulting isotopic pattern will have major peaks at M, M+2, M+4, ..., M+2n. The relative intensities of these peaks are predictable and provide definitive confirmation of the number of chlorine atoms in the ion. For our target molecule with four chlorine atoms, the molecular ion region will exhibit a distinctive cluster of peaks at m/z 228, 230, 232, 234, and 236 (using nominal masses).

Predicted Electron Ionization Fragmentation Pathway

The primary fragmentation routes are driven by the relative stability of the resulting carbocations and radicals. For this compound, the C-Cl bonds on the aromatic ring are significantly stronger than the benzylic C-Cl bond and the C-C bond connecting the chloromethyl group to the ring.

Predicted Major Fragmentation Steps:

-

Molecular Ion (M⁺•) Formation: The initial ionization event produces the radical cation. The most abundant peak in this cluster will correspond to the isotopologue containing four ³⁵Cl atoms (m/z 228).

-

Loss of a Chlorine Radical (•Cl): Cleavage of a C-Cl bond is a common pathway. The loss of a chlorine atom from the aromatic ring is expected, leading to the [M-Cl]⁺ ion cluster starting at m/z 193. This fragment is stabilized by the aromatic system.

-

Alpha (α)-Cleavage: The bond between the aromatic ring and the chloromethyl group is a likely point of cleavage. This results in the formation of a highly stable trichlorobenzyl cation ([C₇H₃Cl₃]⁺, m/z 194) and a chloromethyl radical (•CH₂Cl). However, a more dominant fragmentation for benzyl halides is often the loss of the halogen from the side chain to form a benzyl-type cation.

-

Formation of the Trichlorotropylium Ion: A competing and often significant fragmentation pathway for substituted toluenes involves rearrangement to a seven-membered tropylium ring structure.[2] Loss of a chlorine radical from the molecular ion followed by rearrangement could form a stable trichlorotropylium ion ([C₇H₄Cl₃]⁺) at m/z 195.

-

Loss of the Chloromethyl Group (•CH₂Cl): Cleavage of the C-C bond can lead to the loss of the entire chloromethyl group, resulting in a trichlorophenyl cation ([C₆H₂Cl₃]⁺) with an m/z of 179.

Predicted Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound. The causality for each parameter is explained to ensure methodological robustness.

Sample Preparation

The goal is to dissolve the analyte in a volatile solvent compatible with the GC system, at a concentration suitable for detection without saturating the detector.

-

Standard Preparation: Accurately weigh ~10 mg of this compound standard.

-

Dissolution: Dissolve the standard in 10.0 mL of high-purity Hexane or Toluene to create a 1 mg/mL stock solution. Rationale: Hexane and Toluene are excellent solvents for nonpolar aromatic compounds and are highly compatible with common nonpolar GC columns.[5]

-

Working Standard: Perform a serial dilution of the stock solution with the same solvent to a final concentration of ~1-10 µg/mL. Rationale: This concentration range is typically ideal for modern GC-MS systems, providing strong signal-to-noise without causing detector saturation.

Instrumentation and Parameters

The parameters below are typical for a standard benchtop GC-MS system. They should be considered a starting point and may require optimization.

| Parameter | Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Mode | Split/Splitless (Splitless for trace analysis) | Splitless injection ensures the entire sample volume is transferred to the column, maximizing sensitivity for low-concentration samples. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert and efficient carrier gas. A constant flow provides reproducible retention times. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This is a robust, general-purpose nonpolar column that provides excellent separation for chlorinated aromatic compounds based on their boiling points. |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | The initial hold allows for sharp peak focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all components elute. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for volatile, thermally stable compounds, producing library-searchable spectra.[2] |

| Ion Source Temp. | 230 °C | Reduces the potential for analyte condensation or degradation within the source. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency and prevents contamination. |

| Electron Energy | 70 eV | The standard energy for EI, maximizing ionization and producing reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 45-350 | This range covers the expected molecular ion and all significant fragments while excluding low-mass interferences from air and solvent. |

| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |

GC-MS Experimental Workflow

Caption: A generalized workflow for the GC-MS analysis of volatile organic compounds.

Data Analysis and Interpretation

-

Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak. The peak should be sharp and symmetrical, indicating good chromatography.

-

Mass Spectrum Extraction: Extract the mass spectrum from across the apex of the analyte's chromatographic peak.

-

Molecular Ion Confirmation: Scrutinize the high-mass region of the spectrum for the characteristic isotopic cluster of a molecule containing four chlorine atoms. The pattern should match the theoretical distribution (approximate ratios 100:132:65:14:1.5 for M, M+2, M+4, M+6, M+8).

-

Fragment Ion Identification: Identify the m/z values of the major fragment ions. Compare these to the predicted fragments (e.g., m/z 193, 179). The presence of these fragments, also with their correct chlorine isotope patterns, provides definitive structural confirmation.

-

Library Matching: If available, search the spectrum against a commercial or in-house mass spectral library (e.g., NIST/EPA/NIH). While an exact match for this specific isomer may be absent, a high-quality match to other trichlorinated benzyl or toluene compounds would lend confidence to the identification.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a sound understanding of chromatographic principles and the fundamental behavior of chlorinated molecules under electron ionization. By leveraging the highly diagnostic chlorine isotope patterns and predicting the logical fragmentation pathways, analysts can achieve unambiguous identification. The detailed GC-MS protocol provided herein serves as a robust starting point for method development. This analytical framework, grounded in the causality of experimental choices, ensures data of the highest scientific integrity, meeting the rigorous demands of research, development, and regulatory professionals.

References

-

Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(22), 3439-3445. Available at: [Link]

-

PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Toluene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Radicals and Mass Spectrometry. Retrieved from [Link]

-

Doyle, M. P., Le, T. H., & Van der Heide, F. R. (2016). Inert-atmosphere electron ionization mass spectrometry. Dalton Transactions, 45(38), 15552-15556. Available at: [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1,3,5-Trichloro-2-(chloromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,5-Trichloro-2-(chloromethyl)benzene (CAS No. 17293-03-7). Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic media for applications in chemical synthesis, purification, and formulation.

Introduction and Physicochemical Profile

This compound is a polychlorinated aromatic compound with the molecular formula C₇H₄Cl₄.[1] Understanding its solubility is critical for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing stable formulations. The molecule's structure, featuring a benzene ring heavily substituted with electronegative chlorine atoms, dictates its physical and chemical properties.

Key Physicochemical Properties:

-

CAS Number: 17293-03-7[1]

-

Molecular Formula: C₇H₄Cl₄[1]

-

Appearance: Colorless to pale yellow liquid or solid[1]

-

Water Solubility: Known to have low solubility in water.[1]

The presence of four chlorine atoms on a compact aromatic framework renders the molecule electron-poor and imparts a significant degree of nonpolarity. While the C-Cl bonds are polar, the symmetrical arrangement of the three chlorine atoms on the ring (positions 1, 3, 5) partially cancels out their dipole moments, resulting in a molecule with a relatively low overall dipole moment. This structural characteristic is the primary determinant of its solubility behavior, governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3][4]

Theoretical Framework and Predicted Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamically driven process. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, more favorable solute-solvent interactions.

For this compound, its nonpolar nature predicts the following solubility trends:

-

High Solubility: Expected in nonpolar or weakly polar aprotic solvents. These solvents primarily interact through London dispersion forces, which are significant for a molecule with a large, polarizable electron cloud like a chlorinated benzene ring.

-

Examples: Toluene, xylenes, benzene, hexane, cyclohexane, diethyl ether, dichloromethane.

-

-

Moderate Solubility: Expected in polar aprotic solvents. While these solvents have strong dipoles, they can also engage in dispersion interactions. The solute's lack of hydrogen bond-donating capability limits its interaction with highly polar media.

-

Examples: Acetone, ethyl acetate, tetrahydrofuran (THF).

-

-

Low to Negligible Solubility: Expected in polar protic solvents. The strong hydrogen-bonding network of solvents like water, methanol, and ethanol is difficult to disrupt without the solute offering similarly strong interactions, which this compound cannot provide.[1]

The logical relationship between solvent class and the predicted solubility of this nonpolar compound is illustrated below.

Caption: Predicted solubility based on solute-solvent interaction matching.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. The following table is provided as a template for researchers to populate using the experimental protocol detailed in Section 4.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | Nonpolar Aromatic | 25 | (To be determined) | (To be determined) |

| n-Hexane | Nonpolar Aliphatic | 25 | (To be determined) | (To be determined) |

| Dichloromethane | Weakly Polar Aprotic | 25 | (To be determined) | (To be determined) |

| Acetone | Polar Aprotic | 25 | (To be determined) | (To be determined) |

| Ethyl Acetate | Polar Aprotic | 25 | (To be determined) | (To be determined) |

| Methanol | Polar Protic | 25 | (To be determined) | (To be determined) |

| Isopropanol | Polar Protic | 25 | (To be determined) | (To be determined) |

Experimental Protocol: Isothermal Equilibrium Method

To obtain reliable and reproducible solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[5][6] This method measures the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature.[6]

4.1. Principle

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator/shaker or water bath[5]

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Autosampler vials

4.3. Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or dichloromethane).

-

Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

-

Causality: This step is crucial for establishing a linear relationship between the analytical response (e.g., HPLC peak area) and concentration, enabling accurate quantification of the unknown samples.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium. A starting point is ~50-100 mg.

-

Add a precise volume of the test solvent (e.g., 5.0 mL) to the vial.

-

Prepare each solvent-solute combination in triplicate to ensure reproducibility.[5]

-

-

Equilibration:

-

Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[5] A preliminary kinetic study can be run to determine the exact time required.

-

Causality: Continuous agitation in a temperature-controlled environment is essential to reach true thermodynamic equilibrium. Insufficient time will lead to an underestimation of solubility.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean autosampler vial.

-

Causality: Filtration is a critical self-validating step. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The first few drops of filtrate should be discarded to saturate the filter membrane and prevent adsorption losses.

-

Dilute the filtered sample with the appropriate mobile phase if the concentration is expected to be above the highest calibration standard.

-

Analyze the calibration standards and the prepared samples by HPLC-UV.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the filtered samples.

-

Convert the concentration to the desired units (e.g., g/100 mL or mol/L), accounting for any dilutions.

-

4.4. Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Determination.

Conclusion

References

-

ChemBK. (2024, April 9). 1,3,5-trichloro-2-methyl-benzene. Retrieved from [Link]

-

Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

Wang, Y.-L., Hu, Y.-D., Wu, L.-Y., & An, W.-Z. (2006). Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. International Journal of Molecular Sciences, 7(2), 47-59. Retrieved from [Link]

-

Li, G., et al. (2024). Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pardeshi, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmacy & Bioallied Sciences, 7(2), 132-139. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

OEKO-TEX®. (2025). Restricted Substance List - OEKO-TEX® ECO PASSPORT. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

Sources

electrophilic aromatic substitution of 1,3,5-Trichloro-2-(chloromethyl)benzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3,5-Trichloro-2-(chloromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. It delves into the underlying electronic effects governing the regioselectivity of these reactions, offers detailed experimental protocols for key transformations, and discusses the applications of the resulting products in medicinal chemistry and materials science.

Introduction: The Challenge of a Highly Deactivated Aromatic System

This compound is a polysubstituted aromatic compound characterized by a high degree of electronic deactivation. The presence of three strongly electron-withdrawing chlorine atoms and a moderately deactivating chloromethyl group significantly reduces the nucleophilicity of the benzene ring. This makes electrophilic aromatic substitution reactions on this substrate challenging, often requiring harsh reaction conditions and powerful electrophiles. However, the precise orientation of these substituents offers a unique opportunity for highly regioselective synthesis, yielding specific isomers that can serve as valuable building blocks in various fields, including the development of novel pharmaceuticals and functional materials. Understanding the interplay of the electronic and steric effects of the substituents is paramount to predicting and controlling the outcome of these reactions.

Theoretical Framework: Predicting Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are dictated by the cumulative effects of its substituents.

Substituent Analysis:

-

Trichloro Groups (-Cl): The three chlorine atoms are ortho, para-directing groups. However, due to their strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+R), they are potent deactivators of the aromatic ring.

-

Chloromethyl Group (-CH₂Cl): The chloromethyl group is also deactivating due to the inductive effect of the chlorine atom. It is considered a meta-directing deactivator.

The positions on the aromatic ring are C1, C3, and C5 (bearing chlorine), C2 (bearing the chloromethyl group), and C4 and C6 (unsubstituted). The electrophilic attack will preferentially occur at the positions most activated (or least deactivated) by the array of substituents. The C4 and C6 positions are the only available sites for substitution. Due to the symmetry of the molecule, these two positions are chemically equivalent.

The directing effects of the substituents converge to strongly favor substitution at the C4 (and C6) position. The chlorine atoms at C1, C3, and C5 all ortho, para-direct this position, while the meta-directing chloromethyl group at C2 also directs the incoming electrophile to C4 and C6. This consensus of directing effects leads to a high degree of regioselectivity, which is a significant advantage in synthetic applications.

Caption: Directing effects on this compound.

Key Electrophilic Aromatic Substitution Reaction: Nitration

Nitration is a classic example of electrophilic aromatic substitution. Due to the heavily deactivated nature of the substrate, the reaction requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is capable of attacking the electron-poor aromatic ring.

Mechanism of Nitration:

The reaction proceeds via a two-step mechanism:

-

Formation of the Sigma Complex: The nitronium ion attacks the electron-rich π system of the benzene ring at the C4/C6 position, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-